

# An In-depth Technical Guide to Pyridafol (CAS No. 40020-01-7)

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## Compound of Interest

Compound Name: *Pyridafol*

Cat. No.: *B1214434*

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## Introduction

**Pyridafol**, with the Chemical Abstracts Service (CAS) registry number 40020-01-7, is a pyridazine derivative primarily recognized for its potent herbicidal activity. It is the principal phytotoxic metabolite of the herbicide Pyridate.[1] This technical guide provides a comprehensive overview of **Pyridafol**, consolidating available data on its chemical and physical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile. The information is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may encounter this molecule.

## Chemical and Physical Properties

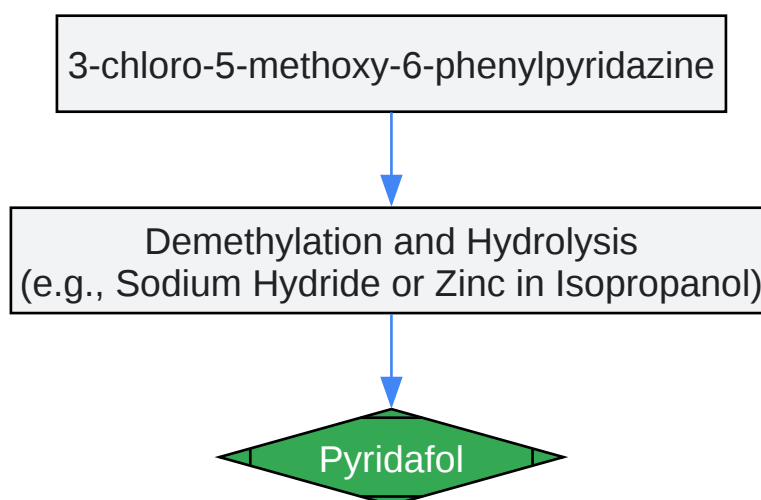
**Pyridafol** is a white to off-white powder.[2] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	40020-01-7	[2]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClN <sub>2</sub> O	[2]
Molecular Weight	206.63 g/mol	[2]
IUPAC Name	6-chloro-3-phenylpyridazin-4-ol	[3]
Synonyms	6-Chloro-3-phenyl-4-pyridazinol, CL 9673 , 3-Chloro-5-hydroxy-6-phenylpyridazine	[2][4][5]
Appearance	White to off-white powder	[2]
Melting Point	214-216 °C	[6]
Solubility	Soluble in acetonitrile or DMSO. Slightly soluble in water (1 mg/ml).[2]	[2]
InChI Key	ZUSHSDOEVHPTCU-UHFFFAOYSA-N	[2]

## Synthesis

The commercial synthesis of **Pyridafol** typically involves a multi-step process. One common route starts with 3-chloro-5-methoxy-6-phenylpyridazine, which then undergoes demethylation and hydrolysis to yield the final product, **Pyridafol**.<sup>[7]</sup>

A generalized workflow for the synthesis is depicted below.



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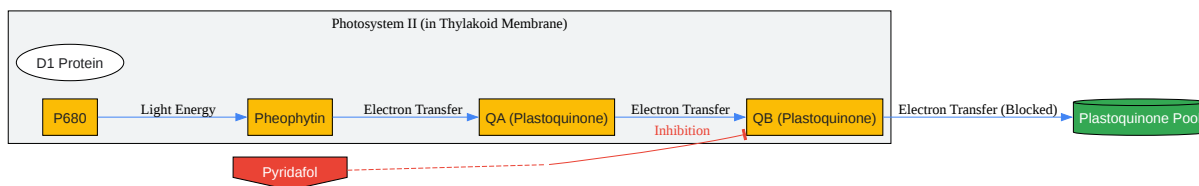
*Figure 1: Generalized synthesis workflow for **Pyridafof**.*

## Mechanism of Action

### Herbicidal Activity: Inhibition of Photosystem II

The primary and well-established mechanism of action of **Pyridafof** is the inhibition of photosynthetic electron transport at the photosystem II (PSII) receptor site in plants.[2][8] It functions by blocking the amino acid histidine 215 at the QB-binding site on the D1 protein of the PSII reaction center. This disruption of electron flow ultimately leads to the death of the plant.

The signaling pathway of **Pyridafof**'s inhibitory action on photosystem II is illustrated in the following diagram.



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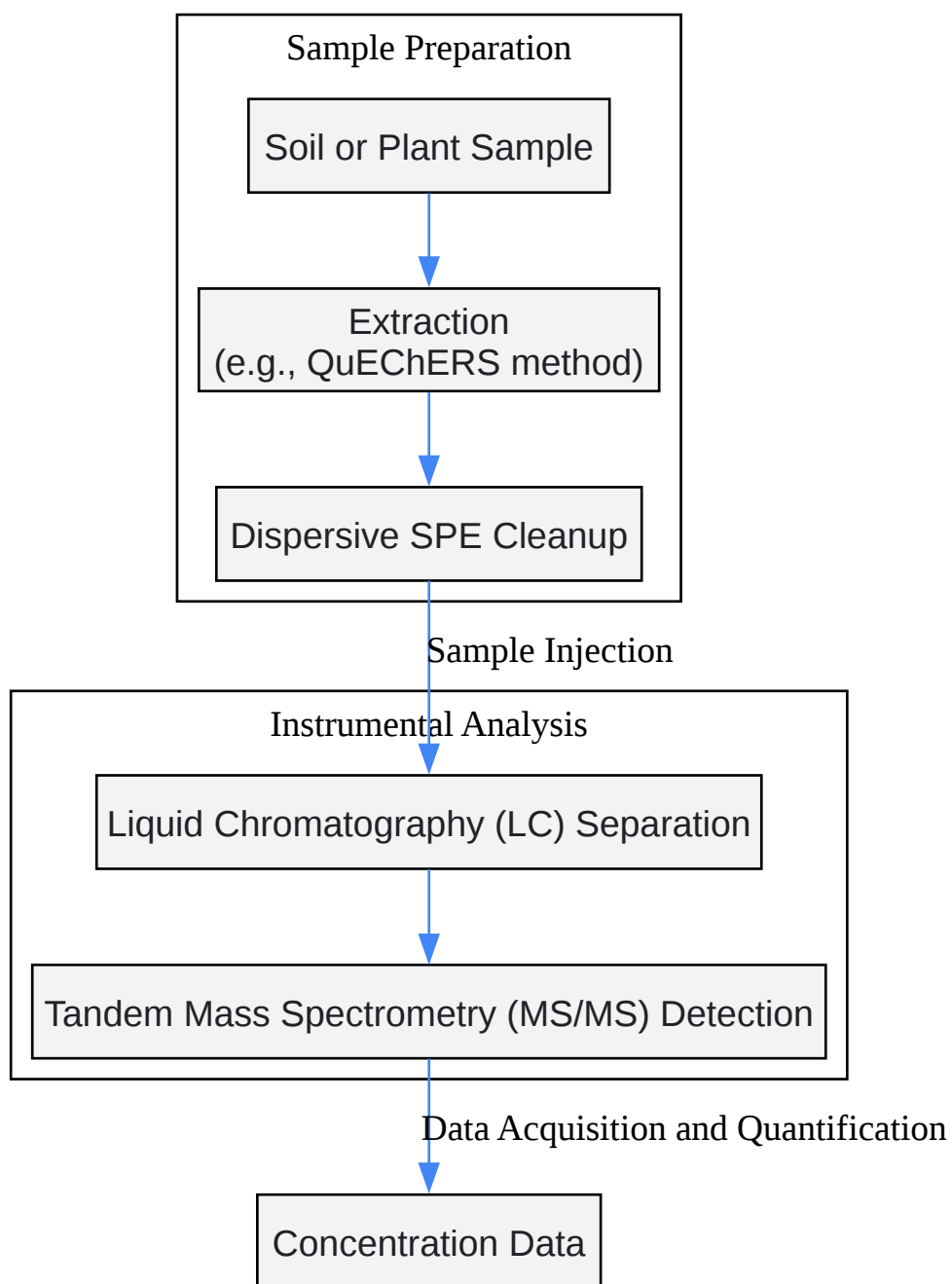
Figure 2: **Pyridafol**'s inhibition of electron transport in Photosystem II.

## Activity in Non-Target Organisms

Data on the pharmacological effects of **Pyridafol** in mammalian systems is limited. However, the broader class of pyridazine and pyridazinone derivatives has been reported to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] It is important to note that these are general characteristics of the chemical class and have not been specifically demonstrated for **Pyridafol**.

## Analytical Methodologies

The detection and quantification of **Pyridafol** are crucial for environmental monitoring and residue analysis. The most common and effective technique is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] A typical workflow for the analysis of **Pyridafol** in soil or plant matrices is outlined below.



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Figure 3: A typical workflow for the analysis of **Pyridafol**.

## Toxicological Profile

The toxicological data for **Pyridafol** is primarily from studies related to its use as a herbicide. A summary of the available data is presented in Table 2.

Endpoint	Result	Reference(s)
Acute Oral Toxicity (Rat LD <sub>50</sub> )	> 2000 mg/kg	[9]
Genotoxicity (Bacterial Reverse Mutation Assay)	Negative	[10]
Carcinogenicity	No data found	[2]
Endocrine Disruption	No data found	[2]
Reproductive/Developmental Toxicity	No data found	[2]
Neurotoxicity	No data found	[2]
Skin/Eye Irritation	No data found	[2]
Aquatic Toxicity (Fish, 96h LC <sub>50</sub> )	20 mg/L (Oncorhynchus mykiss)	[6]
Aquatic Toxicity (Daphnia, 48h EC <sub>50</sub> )	26.1 mg/L	[6]
Aquatic Toxicity (Algae, 72h EC <sub>50</sub> )	4.93 mg/L	[6]

## Experimental Protocols

Detailed experimental protocols for key toxicological assessments are provided below, based on standard OECD guidelines.

### Bacterial Reverse Mutation Assay (Ames Test)

This test is performed to assess the mutagenic potential of a substance.

- **Principle:** The assay uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations which restore the functional capability of the bacteria to synthesize an essential amino acid.
- **Test Strains:** A minimum of five strains are typically used, including *S. typhimurium* TA1535, TA1537, TA98, and TA100, and *E. coli* WP2 uvrA.

- Methodology:
  - The test substance is dissolved in a suitable solvent (e.g., DMSO).
  - The test substance, bacterial culture, and, if required, a metabolic activation system (S9 mix) are combined.
  - The mixture is added to a minimal agar medium lacking the required amino acid.
  - Plates are incubated for 48-72 hours.
  - The number of revertant colonies is counted.
- Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

## Acute Oral Toxicity (LD<sub>50</sub>) in Rats

This study provides information on the health hazards likely to arise from a single oral exposure to a substance.

- Principle: A single dose of the test substance is administered orally to a group of experimental animals.
- Test Animals: Typically, young adult rats of a standard laboratory strain are used.
- Methodology:
  - Animals are fasted prior to dosing.
  - The test substance, suspended or dissolved in a suitable vehicle, is administered by gavage.
  - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
  - A necropsy is performed on all animals at the end of the study.
- Evaluation: The LD<sub>50</sub> (the dose causing mortality in 50% of the animals) is calculated.

## Aquatic Toxicity Testing

- Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.
- Test Species: Commonly used species include Rainbow trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).
- Methodology:
  - A range of concentrations of the test substance are prepared in water.
  - Fish are introduced to the test solutions and a control group.
  - Mortality and sublethal effects are observed at 24, 48, 72, and 96 hours.
- Evaluation: The  $LC_{50}$  (the concentration causing mortality in 50% of the fish) is determined.
- Principle: *Daphnia magna* are exposed to the test substance for 48 hours.
- Methodology:
  - A series of test concentrations are prepared.
  - Young daphnids (<24 hours old) are exposed to the test solutions.
  - Immobilisation is recorded at 24 and 48 hours.
- Evaluation: The  $EC_{50}$  (the concentration causing immobilisation in 50% of the daphnids) is calculated.
- Principle: The effect of the test substance on the growth of a freshwater green alga is determined over 72 hours.
- Test Species: A common test species is *Pseudokirchneriella subcapitata*.
- Methodology:

- Exponentially growing algal cultures are exposed to a range of concentrations of the test substance.
- The cultures are incubated under standard conditions of light and temperature.
- Algal growth is measured at 24, 48, and 72 hours.
- Evaluation: The EC<sub>50</sub> (the concentration causing a 50% reduction in algal growth) is calculated.

## Environmental Fate

**Pyridafol** is the primary and major environmental transformation product of the herbicide pyridate, formed through rapid hydrolysis. Its persistence in the environment is variable. In laboratory soil studies, it is considered non-persistent with a half-life (DT<sub>50</sub>) of approximately 2.2 days, while field studies have shown moderate persistence with a DT<sub>50</sub> of up to 97 days. Due to its high water solubility, it is considered moderately mobile in soil.

## Conclusion

**Pyridafol** (CAS 40020-01-7) is a well-characterized herbicide with a specific mechanism of action involving the inhibition of photosystem II in plants. Its toxicological profile, particularly in aquatic organisms, is of note for environmental risk assessment. For researchers and drug development professionals, the available data indicates a lack of significant genotoxic potential in bacterial systems. However, there is a notable absence of in-depth pharmacological studies in mammalian systems to explore any potential therapeutic applications. The information on the broader class of pyridazine derivatives suggests a potential for diverse biological activities, but this remains to be investigated for **Pyridafol** itself. This guide provides a solid foundation of the known properties and toxicological endpoints of **Pyridafol**, which is essential for any further research or development involving this compound.

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